Scientific Field: Oncology
Summary of Application: Panobinostat has been identified as a potential therapeutic agent for PitNETs.
Methods of Application: The study used high-throughput drug screening (HTS) and genomic sequencing methods on 9 patient-derived PitNET primary cells.
Results: HDAC inhibitors (HDACIs), especially Panobinostat, were found to be the most potent drug class. Transcriptional surveys revealed substantial alterations to the Nrf2 signaling following Panobinostat treatment. Moreover, Nrf2 is highly expressed in PitNETs.
Scientific Field: Hematology
Summary of Application: Panobinostat has been developed for the treatment of multiple myeloma.
Methods of Application: The approval of Panobinostat was based on progression-free survival (PFS) in a pre-specified subgroup analysis of the PANORAMA-1 trial.
Summary of Application: Panobinostat has demonstrated greater inhibitory activity in vitro against all Class I, II, and IV HDAC enzymes than the current FDA-approved HDACs.
Methods of Application: Preclinical studies have shown panobinostat to have antitumor activity in several hematologic malignancies.
Scientific Field: Oncology
Summary of Application: Panobinostat has been used in clinical trials for people with advanced solid tumors that have spread.
Methods of Application: The trial aimed to find out more about how the body absorbs and gets rid of Panobinostat.
Scientific Field: Hepatology
Summary of Application: Panobinostat has been used in clinical trials for liver cancer.
Methods of Application: The trial aimed to find out more about how the liver affects what happens to Panobinostat in the body.
Panobinostat, marketed under the trade name Farydak, is a synthetic compound classified as a hydroxamic acid and is recognized as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). It is primarily used in the treatment of multiple myeloma, particularly in patients with refractory or relapsed forms of the disease. The compound's chemical formula is C21H23N3O2, and it has a molar mass of approximately 349.43 g/mol. Panobinostat acts by inhibiting various histone deacetylases, leading to increased acetylation of histones and other proteins, which ultimately results in altered gene expression and apoptosis in malignant cells .
The main mechanism of action for panobinostat involves the inhibition of histone deacetylases, which are responsible for removing acetyl groups from histones. This inhibition leads to an increase in histone acetylation, promoting a more open chromatin structure that enhances gene transcription. The compound interacts with multiple classes of histone deacetylases (class I, II, and IV), effectively blocking their activity .
Panobinostat exhibits significant biological activity against various cancer types, particularly hematological malignancies such as multiple myeloma and cutaneous T-cell lymphoma. Its ability to induce hyperacetylation affects numerous signaling pathways involved in cell survival, differentiation, and apoptosis. Preclinical studies have demonstrated its synergistic effects when combined with other agents like bortezomib and dexamethasone, enhancing therapeutic efficacy .
The synthesis of panobinostat has been achieved through various methods, with one notable route involving the reaction of 4-(chloromethyl)benzaldehyde with appropriate amines to yield the desired product through a two-step process. This method emphasizes efficiency and yields high purity levels suitable for pharmaceutical applications .
Panobinostat is primarily applied in oncology for treating multiple myeloma in combination with other therapies. It has received accelerated approval from regulatory agencies due to its effectiveness in improving patient outcomes when used alongside bortezomib and dexamethasone . Additionally, research is ongoing to explore its potential applications in other malignancies and diseases characterized by dysregulated histone deacetylase activity.
Panobinostat undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic pathway can lead to significant drug-drug interactions when co-administered with other medications that are substrates or inhibitors of these enzymes. For instance, it is known to affect the pharmacokinetics of dexamethasone due to its inhibitory effects on CYP2D6 .
Panobinostat belongs to a class of drugs known as histone deacetylase inhibitors. Other notable compounds include vorinostat, romidepsin, and belinostat.
Compound Name | Mechanism | Unique Features |
---|---|---|
Panobinostat | Non-selective HDAC inhibitor | Broad spectrum activity against multiple HDACs; effective in combination therapy. |
Vorinostat | Selective HDAC inhibitor (class I) | First HDAC inhibitor approved; primarily used for cutaneous T-cell lymphoma. |
Romidepsin | Selective HDAC inhibitor (class I) | Administered intravenously; effective against peripheral T-cell lymphoma. |
Belinostat | Non-selective HDAC inhibitor | Approved for peripheral T-cell lymphoma; similar mechanism but different pharmacokinetics. |
Panobinostat's broad inhibition profile allows it to target a wider range of histone deacetylases compared to other selective inhibitors like vorinostat and romidepsin, making it particularly effective in combination therapies for complex malignancies like multiple myeloma .
Corrosive;Acute Toxic;Irritant;Health Hazard